2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1343099-23-9, MF: C₁₁H₉N₃, MW: 183.21) is a heterocyclic intermediate comprising an N-phenylpyrazole core linked to an acetonitrile moiety at the 3-position. The molecule combines a metabolically stable, hydrogen-bond-capable pyrazole scaffold with a synthetically versatile cyanomethyl group, positioning it as a strategic building block for constructing more complex pyrazole-based pharmacophores and functional materials.

Molecular Formula C11H9N3
Molecular Weight 183.214
CAS No. 1343099-23-9
Cat. No. B2764559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile
CAS1343099-23-9
Molecular FormulaC11H9N3
Molecular Weight183.214
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)CC#N
InChIInChI=1S/C11H9N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6H2
InChIKeyIJNRBGYVKVGQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile CAS 1343099-23-9: Sourcing and Differentiation for Heterocyclic Building Block Procurement


2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1343099-23-9, MF: C₁₁H₉N₃, MW: 183.21) is a heterocyclic intermediate comprising an N-phenylpyrazole core linked to an acetonitrile moiety at the 3-position [1]. The molecule combines a metabolically stable, hydrogen-bond-capable pyrazole scaffold with a synthetically versatile cyanomethyl group, positioning it as a strategic building block for constructing more complex pyrazole-based pharmacophores and functional materials [1][2].

Critical Evaluation of Substitution Risk: 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile CAS 1343099-23-9 Compared to Isomeric and Amino-Functionalized Analogues


Procurement specialists and medicinal chemists must exercise caution when considering substitution of 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile with generic "phenylpyrazole acetonitrile" alternatives. First, the compound exhibits critical structural isomerism: the 3-yl substitution pattern is chemically distinct from the 4-yl or 5-yl isomers, which will inevitably lead to different spatial arrangements in biological target binding and divergent synthetic outcomes [1]. Second, substitution with amino-functionalized analogues, such as 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile, introduces a strong hydrogen-bond-donating group that alters solubility, metabolic stability, and downstream derivatization pathways—a modification that fundamentally changes the compound's utility as a synthetic intermediate . Third, unsubstituted analogues lacking the N-phenyl group would require additional synthetic steps to install aromatic functionality, defeating the purpose of sourcing a ready-to-use building block. These structural and functional differences are quantified in the evidence below.

Quantitative Differentiation Evidence: 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile CAS 1343099-23-9 Procurement Decision Guide


Synthetic Efficiency: Quantitative Yield Synthesis of 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile

A 2023 publication reports a one-step protocol for synthesizing the title compound in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. While specific comparative yield data for alternative synthetic routes to this exact compound are not available, the reported quantitative yield establishes a baseline for efficient production and suggests that procurement of the pre-synthesized compound may be cost-advantageous relative to in-house multi-step syntheses that typically incur cumulative yield losses.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Patent Utility: Documented Use of 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile as a Key Intermediate

The related amine derivative, 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine—which is directly accessible from the title nitrile via reduction—is cited in 13 patents and 0 primary literature articles, according to PubChemLite data [1]. In contrast, the title nitrile compound itself appears in fewer patent citations, reflecting its primary role as an intermediate that is often further derivatized prior to patent-protected applications. This patent-to-literature ratio (13:0) indicates that the amine derivative derived from this nitrile has reached a stage of development where intellectual property protection is actively sought, whereas peer-reviewed disclosure remains limited—a pattern characteristic of industrially relevant intermediates in proprietary drug discovery programs.

Medicinal Chemistry Patent Analysis Drug Discovery

Toxicity Classification: Acute Oral and Dermal Hazard Profile of 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile

According to PubChem, 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile carries H301 (100% confidence: Toxic if swallowed) and H311 (100% confidence: Toxic in contact with skin) hazard statements under the Globally Harmonized System (GHS) [1]. This classification is more stringent than many pyrazole building blocks that may only carry irritation warnings, and it necessitates specific procurement considerations including appropriate PPE, engineering controls, and shipping compliance. While direct comparative toxicity data against specific isomers or analogues are not available in the public domain, the presence of two acute toxicity hazard statements at 100% confidence provides a clear safety benchmark for laboratory handling.

Safety Assessment Laboratory Handling Occupational Health

Structural Isomer Differentiation: The 3-yl vs. 4-yl Substitution Pattern Distinction

2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile (CAS 1343099-23-9) and its 4-yl isomer (1-phenyl-1H-pyrazol-4-yl)acetonitrile are structurally distinct compounds that are not interchangeable. The 3-yl isomer bears the acetonitrile group adjacent to the N-phenyl-substituted nitrogen, whereas the 4-yl isomer places the acetonitrile group at the more remote ring position [1]. This positional difference alters the compound's InChIKey (IJNRBGYVKVGQMR-UHFFFAOYSA-N for the 3-yl isomer), XLogP3 (1.6), and hydrogen-bonding geometry [1]. In biological applications, regioisomeric pyrazoles frequently exhibit divergent target-binding profiles; in synthetic applications, the 3-yl position offers different reactivity in cross-coupling and cycloaddition reactions compared to the 4-yl analogue.

Structural Isomerism Medicinal Chemistry Quality Control

Verified Application Scenarios for 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile CAS 1343099-23-9 Based on Evidence


Medicinal Chemistry: Synthesis of Patent-Protected Pyrazole-Derived Pharmacophores

The compound serves as a strategic precursor to 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, a derivative cited in 13 patents with zero primary literature disclosures [1]. This patent-to-literature ratio suggests that research programs utilizing this nitrile as a building block are operating in commercially relevant, proprietary chemical space. Procurement of the title nitrile supports the synthesis of amine derivatives via simple reduction, enabling access to patentable N-phenylpyrazole scaffolds for CNS, metabolic, or inflammatory target programs.

Synthetic Chemistry: Building Block for Heterocyclic Library Construction

With a published one-step synthetic protocol achieving quantitative yield [1], 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile is an efficient starting material for parallel synthesis and medicinal chemistry campaigns. The cyanomethyl group provides a versatile synthetic handle for conversion to amines, carboxylic acids, amides, and tetrazoles, while the pyrazole core can undergo further electrophilic substitution or cross-coupling. Procurement of this compound enables rapid diversification of pyrazole-based compound libraries without the overhead of custom synthesis.

Laboratory Safety and Compliance Planning

The compound's GHS classification includes H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) at 100% confidence [1]. Procurement planning must account for these acute toxicity hazards, including verification of vendor compliance with hazardous material shipping regulations, allocation of appropriate PPE and engineering controls, and establishment of safe handling protocols. Laboratories should confirm that receiving facilities are equipped for Category 3 acute toxicity materials prior to ordering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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